N-(2-fluorobenzyl)-2-(4-fluorophenoxy)acetamide
Overview
Description
N-(2-fluorobenzyl)-2-(4-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C15H13F2NO2 and its molecular weight is 277.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 277.09143498 g/mol and the complexity rating of the compound is 306. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radioligands for Imaging Peripheral Benzodiazepine Receptors (PBR)
N-(2-fluorobenzyl)-2-(4-fluorophenoxy)acetamide and its analogs have been extensively studied for their potential as radioligands in imaging peripheral benzodiazepine receptors (PBR), which are associated with various neurological conditions. Studies have synthesized and evaluated compounds like [18F]FMDAA1106 and [18F]FEDAA1106, demonstrating potent binding to PBR in brain regions. These radioligands are crucial for understanding neuroinflammatory processes and the role of microglia in diseases such as Alzheimer's disease (Zhang et al., 2003) (Zhang et al., 2003).
PET Imaging in Alzheimer's Disease
PET imaging using analogs like 18F-PBR06 has shown promise in detecting alterations in translocator protein (TSPO) expression in Alzheimer's disease models. This application enables the visualization of microglial activation, a hallmark of Alzheimer's pathology, providing insights into disease progression and the potential for therapeutic intervention (James et al., 2015) (James et al., 2015).
Neuropharmacological Profiling
Compounds targeting PBR have been explored for their neuropharmacological properties. Studies on DAA1097 and DAA1106, for instance, reveal these compounds as selective PBR agonists with anxiolytic effects in animal models. These findings highlight the potential therapeutic applications of PBR agonists in anxiety and related disorders (Okuyama et al., 1999) (Okuyama et al., 1999).
Vascular Inflammation Imaging
The tracer 18F-FEDAA1106 has been utilized in vivo to map vascular inflammation, demonstrating its specificity in identifying activated macrophages in atherosclerotic plaques. This application is critical for researching the inflammatory aspects of cardiovascular diseases and could guide the development of anti-inflammatory therapies (Cuhlmann et al., 2014) (Cuhlmann et al., 2014).
Anticancer Properties
Research into the derivatives of this compound, such as EF24 analogs, has shown significant antiproliferative effects against various cancer cell lines. These compounds' ability to inhibit cancer cell growth while being imageable for PET scans offers a promising avenue for cancer diagnosis and therapy (Lagisetty et al., 2013) (Lagisetty et al., 2013).
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[(2-fluorophenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO2/c16-12-5-7-13(8-6-12)20-10-15(19)18-9-11-3-1-2-4-14(11)17/h1-8H,9-10H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOKKPQWEHQHAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)COC2=CC=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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